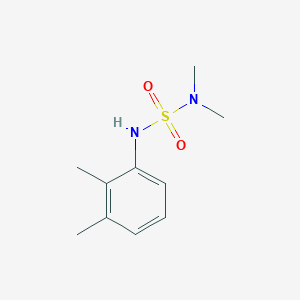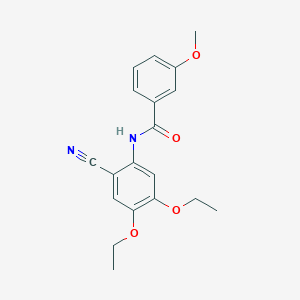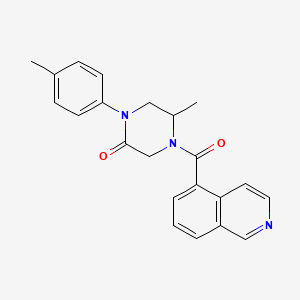![molecular formula C19H21NO4 B5526898 [4-(3-苯氧基苯甲酰)-1,4-恶二烷-6-基]甲醇](/img/structure/B5526898.png)
[4-(3-苯氧基苯甲酰)-1,4-恶二烷-6-基]甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The study of organic compounds similar to “[4-(3-phenoxybenzoyl)-1,4-oxazepan-6-yl]methanol” involves understanding the synthesis, molecular structure, and properties of complex organic molecules. These compounds often exhibit unique chemical reactions and physical properties due to their specific structural features.
Synthesis Analysis
Organic synthesis involving molecules with complex structures like benzoylformic acids and semicarbazones employs methods such as the Ugi reaction followed by treatments to yield specific cyclic compounds (Sañudo et al., 2006). Another example includes the condensation of specific aldehydes and acids in methanol to form Schiff base compounds, demonstrating the versatility of methanol as a solvent in facilitating complex organic reactions (Wang et al., 2007).
Molecular Structure Analysis
The molecular structure of complex organic compounds can be elucidated using techniques such as X-ray diffraction, demonstrating tautomeric forms and the importance of hydrogen bonding in stabilizing molecular structures (Zhu et al., 2008). Studies on molecular docking and quantum chemical calculations provide insights into the geometry, vibrational spectra, and molecular parameters, highlighting the intramolecular charge transfers and bonding analyses (Viji et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving compounds with benzoyl groups and methanol as a solvent or reactant often lead to the formation of Schiff bases, demonstrating the utility of methanol in organic synthesis (Sun et al., 2006). The encapsulation of molybdenum(VI) complex in zeolite Y for oxidation reactions showcases the diverse reactivity and application potential of such compounds in catalysis (Ghorbanloo & Alamooti, 2017).
Physical Properties Analysis
The physical properties, including solvatochromism and molecular organization, can significantly differ based on solvent interactions and molecular structure, affecting the compound's behavior in various environments (Matwijczuk et al., 2018).
Chemical Properties Analysis
The chemical properties of similar compounds can be studied through their reactivity, such as oxygenase properties in enzymatic cleavage reactions, which underscore the complexity of interactions within organic molecules and their potential applications (Hopper, 1986).
科学研究应用
催化应用:
- 在 Ghorbanloo 等人 (2017) 的一项研究中,将结构相似的钼(VI)配合物封装在沸石 Y 中,用作初级醇和烃类氧化的高效可重复使用的催化剂。这表明 [4-(3-苯氧基苯甲酰)-1,4-恶二烷-6-基]甲醇等化合物在有机合成中具有潜在的催化应用 (Ghorbanloo & Alamooti, 2017).
壳聚糖衍生物的合成:
- Omura 等人 (2001) 报道了酚类化合物的区域选择性曼尼希反应,导致合成新的壳聚糖衍生物。这表明 [4-(3-苯氧基苯甲酰)-1,4-恶二烷-6-基]甲醇等化合物在天然聚合物的改性中具有潜在用途 (Omura et al., 2001).
抗菌活性:
- Sunitha 等人 (2017) 合成了基于苯并呋喃的新型 1,2,3-三唑,展示出很高的抗菌活性。结构相似性表明 [4-(3-苯氧基苯甲酰)-1,4-恶二烷-6-基]甲醇也可能表现出抗菌特性 (Sunitha et al., 2017).
研究代谢途径:
- Bisaillon 等人 (1991) 研究了在产甲烷条件下邻甲酚的代谢,将其转化为各种化合物。此类研究有助于了解 [4-(3-苯氧基苯甲酰)-1,4-恶二烷-6-基]甲醇等类似化合物的代谢命运 (Bisaillon et al., 1991).
研究荧光性质:
- Liu 等人 (2017) 对荧光团中的激发态分子内质子转移 (ESIPT) 进行了理论研究,这与理解类似化合物的荧光性质有关 (Liu et al., 2017).
抗氧化潜力:
- Jan 等人 (2013) 评估了水果提取物的各种溶剂部分的抗氧化潜力,表明 [4-(3-苯氧基苯甲酰)-1,4-恶二烷-6-基]甲醇等酚类化合物具有潜在的抗氧化特性 (Jan et al., 2013).
降解研究:
- Qiu 等人 (2008) 分离出一种能够在产甲烷条件下降解苯酚的菌株。这项研究有助于理解结构相似的化合物的环境降解 (Qiu et al., 2008).
作用机制
安全和危害
属性
IUPAC Name |
[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-(3-phenoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c21-13-15-12-20(9-10-23-14-15)19(22)16-5-4-8-18(11-16)24-17-6-2-1-3-7-17/h1-8,11,15,21H,9-10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEILLLIDXKHOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Phenoxybenzoyl)-1,4-oxazepan-6-YL]methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-(9H-carbazol-3-ylacetyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5526839.png)
![1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-(2-phenoxyethyl)piperazine](/img/structure/B5526845.png)
![2-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5526855.png)

![7-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5526861.png)
![1-(3-chlorophenyl)-4-[2-hydroxy-4-(methylthio)butanoyl]-2-piperazinone](/img/structure/B5526867.png)
![(3S*,4S*)-1-[(5-ethyl-3-thienyl)carbonyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B5526871.png)
![4-[(4-methyl-5-{1-[(6-methylpyridin-3-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B5526887.png)

![N-({(2S,4S)-4-fluoro-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-2-yl}methyl)propanamide](/img/structure/B5526913.png)
